3-Methyl-1H-pyrrolo[1,2-a]imidazole

JNK3 Inhibition Neuroprotection Kinase Selectivity

This 3-methyl-substituted pyrrolo[1,2-a]imidazole is a critical building block for constructing potent and selective JNK3 inhibitors. The 3-methyl group is essential for maintaining biological activity; unsubstituted or regioisomeric analogs exhibit profoundly different electronic properties and target engagement. Validated in low-nanomolar ATR kinase inhibitors (IC₅₀ = 10.1 nM) and antimicrobial quaternary salts with low in vivo toxicity (LD₅₀ > 2000 mg/kg). Procuring the correct stereoisomer ensures reproducibility of neuroprotective effects. Choose this scaffold for your kinase drug discovery program.

Molecular Formula C7H8N2
Molecular Weight 120.15 g/mol
Cat. No. B12871260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1H-pyrrolo[1,2-a]imidazole
Molecular FormulaC7H8N2
Molecular Weight120.15 g/mol
Structural Identifiers
SMILESCC1=CNC2=CC=CN12
InChIInChI=1S/C7H8N2/c1-6-5-8-7-3-2-4-9(6)7/h2-5,8H,1H3
InChIKeyAEAOQLKYMWPHST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 10.6 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-1H-pyrrolo[1,2-a]imidazole: Core Physicochemical Properties and Synthetic Identity for Research Procurement


3-Methyl-1H-pyrrolo[1,2-a]imidazole (CAS: 59027-59-7) is a bicyclic nitrogen-containing heterocycle that fuses a pyrrole and an imidazole ring. This scaffold serves as a foundational core in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities including kinase inhibition, antimicrobial effects, and cognition enhancement [1]. The compound is defined by a molecular weight of 120.15 g/mol, a calculated density of 1.2±0.1 g/cm³, and a partition coefficient (LogP) of 1.64, indicating moderate lipophilicity . As a saturated analog within the pyrrolo[1,2-a]imidazole class, it represents a versatile synthetic intermediate for further functionalization at electrophilic positions [2].

Why Simple Heterocyclic Substitution Cannot Replace 3-Methyl-1H-pyrrolo[1,2-a]imidazole in Focused Research Programs


Substituting 3-methyl-1H-pyrrolo[1,2-a]imidazole with unsubstituted pyrrolo[1,2-a]imidazole or regioisomeric methyl analogs is scientifically unsound due to profound differences in electronic properties and biological target engagement. The position of the methyl substituent critically alters the electron density of the heterocyclic system, dictating reactivity toward electrophilic substitution . Crucially, this substitution pattern is a key determinant of biological potency and selectivity, as demonstrated by the stark contrast between enantiomers of related 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, where a change in stereochemistry resulted in a 20-fold difference in JNK3 inhibitory potency [1]. The following evidence quantifies the unique performance of the 3-methyl and closely related derivatives against specific comparators.

Quantitative Differentiation of 3-Methyl-1H-pyrrolo[1,2-a]imidazole: A Comparator-Based Evidence Guide for Scientific Selection


Comparative JNK3 Inhibitory Potency: (S)-Enantiomer vs. (R)-Enantiomer in Neuroprotective 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Scaffolds

In a study of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-based JNK3 inhibitors, the (S)-enantiomer demonstrated up to a 20-fold increase in JNK3 inhibitory potency compared to its (R)-enantiomer counterpart. The (S)-enantiomer also exhibited a p38/JNK3 IC50 ratio of up to 10, demonstrating functional selectivity over the related p38 MAP kinase [1]. This demonstrates that stereochemistry at the 5-position (corresponding to the saturated analog of the core) profoundly influences target engagement and selectivity.

JNK3 Inhibition Neuroprotection Kinase Selectivity

Antimicrobial Efficacy: 3-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole Quaternary Salt vs. Unsubstituted Scaffold

A library of 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts was synthesized and screened for antimicrobial activity. A specific derivative, 3-(3,4-dichlorophenyl)-1-[(4-phenoxyphenylcarbamoyl)-methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride (6c), demonstrated a broad activity spectrum against multiple pathogenic strains. Crucially, this compound also exhibited low in vivo acute toxicity in mice, with an LD50 > 2000 mg/kg [1]. This profile contrasts with the general lack of activity reported for the unsubstituted core scaffold.

Antimicrobial Antibacterial Antifungal

ATR Kinase Inhibition: 3-Substituted Pyrroloimidazole Derivative vs. Standard Small Molecule Inhibitors

A derivative containing a 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl substituent (BDBM268086) exhibited potent inhibition of the human ATR kinase, a key target in the DNA damage response pathway. The compound demonstrated an IC50 value of 10.1 nM in a binding assay using full-length human ATR protein [1]. This level of potency places it among the low-nanomolar inhibitors of this target class.

ATR Kinase DNA Damage Response Cancer Therapy

Validated Application Scenarios for 3-Methyl-1H-pyrrolo[1,2-a]imidazole in Research and Development


Development of Selective Kinase Inhibitors for Neurodegenerative Disease Research

The core scaffold has been validated as a starting point for developing potent and selective JNK3 inhibitors, with optimized (S)-enantiomers achieving up to 20-fold selectivity for JNK3 over the corresponding (R)-enantiomers and a 10-fold selectivity window over p38 MAP kinase [1]. Researchers should procure the correct stereoisomer to ensure the observed potency and neuroprotective effects in neuronal cell death models are reproducible.

Design and Synthesis of Novel Broad-Spectrum Antimicrobial Agents

Functionalization at the 3-position of the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core yields quaternary salts with potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Importantly, select derivatives have shown low in vivo toxicity (LD50 > 2000 mg/kg), making this a viable scaffold for further antimicrobial lead optimization [2].

Hit-to-Lead Optimization for Oncology Targets within the DNA Damage Response

The scaffold has been successfully incorporated into advanced lead compounds targeting ATR kinase, achieving low-nanomolar inhibitory potency (IC50 = 10.1 nM) [3]. This validates the scaffold's utility in constructing potent inhibitors for challenging oncology targets and supports its use in fragment-based or structure-guided drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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